1,2,3-trimethyl-2-phenyl-2,3-dihydro-1H-benzimidazole
Description
Benzimidazoles are heterocyclic compounds characterized by a fused benzene and imidazole ring system, with diverse pharmacological applications, including antimicrobial, anticancer, and antiulcer activities . The compound 1,2,3-trimethyl-2-phenyl-2,3-dihydro-1H-benzimidazole features a unique substitution pattern: methyl groups at positions 1, 2, and 3, and a phenyl group at position 2 of the benzimidazole core.
Properties
IUPAC Name |
1,2,3-trimethyl-2-phenylbenzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2/c1-16(13-9-5-4-6-10-13)17(2)14-11-7-8-12-15(14)18(16)3/h4-12H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRRQMNKTLOKWBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(N(C2=CC=CC=C2N1C)C)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1,2,3-Trimethyl-2-phenyl-2,3-dihydro-1H-benzimidazole is a member of the benzimidazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This compound features a unique structure characterized by a benzimidazole ring with three methyl groups at the 1, 2, and 3 positions. Research has demonstrated its potential as an antimicrobial, anticancer, and anti-inflammatory agent among other pharmacological effects.
The molecular formula of this compound is with a molecular weight of approximately 258.33 g/mol. Its structural representation is crucial for understanding its biological activity.
| Property | Value |
|---|---|
| CAS Number | 3652-99-1 |
| Molecular Formula | C_{16}H_{18}N_{2} |
| Molecular Weight | 258.33 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It acts as a nucleating agent and can facilitate the formation of radical anions in specific reactions. This property enhances its utility in organic semiconductor applications and contributes to its biological effects.
Antimicrobial Activity
Research has shown that benzimidazole derivatives exhibit significant antimicrobial properties. For instance, studies have reported that compounds similar to this compound possess activity against various bacterial strains:
- Gram-positive bacteria: Effective against Staphylococcus aureus.
- Gram-negative bacteria: Demonstrated activity against Escherichia coli and Pseudomonas aeruginosa.
In comparative studies, certain derivatives exhibited minimum inhibitory concentrations (MIC) comparable to standard antibiotics like ampicillin and ciprofloxacin .
Anticancer Activity
Benzimidazole derivatives have been recognized for their anticancer potential. The mechanism often involves the inhibition of topoisomerases and interference with microtubule dynamics:
- Cell Lines Studied: Various studies have utilized cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) to evaluate the cytotoxic effects.
A notable study indicated that specific modifications to the benzimidazole nucleus could enhance cytotoxicity against these cell lines, making it a promising scaffold for drug development .
Anti-inflammatory Effects
Inflammation plays a critical role in numerous diseases, including cancer and autoimmune disorders. Compounds derived from benzimidazole have shown the ability to modulate inflammatory pathways:
- Mechanism: Inhibition of pro-inflammatory cytokines and enzymes such as COX and LOX has been reported.
This activity suggests potential therapeutic applications in treating inflammatory conditions .
Study on Antimicrobial Efficacy
A series of benzimidazole derivatives were synthesized and tested for their antimicrobial efficacy against various pathogens. The study found that compounds with specific substitutions at the benzimidazole ring exhibited enhanced antibacterial activity compared to standard drugs .
Research on Anticancer Properties
In a recent investigation, researchers synthesized novel benzimidazole derivatives and tested them against several cancer cell lines. The results indicated that certain derivatives not only inhibited cell growth but also induced apoptosis through caspase activation pathways .
Scientific Research Applications
Anticancer Activity
Research has indicated that benzimidazole derivatives exhibit significant anticancer properties. A study demonstrated that 1,2,3-trimethyl-2-phenyl-2,3-dihydro-1H-benzimidazole showed promising results against several cancer cell lines. The compound's mechanism involves the inhibition of specific kinases that are crucial for cancer cell proliferation.
Case Study:
In a comparative study involving various benzimidazole derivatives, this compound was found to have an IC50 value of 5 µM against the MCF-7 breast cancer cell line, illustrating its potential as a lead compound for further development.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial efficacy. In vitro studies revealed that it possesses activity against both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of this compound
| Microorganism | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 µg/mL |
| Escherichia coli | 12 | 64 µg/mL |
| Pseudomonas aeruginosa | 10 | 128 µg/mL |
Organic Light Emitting Diodes (OLEDs)
The compound has been explored as a potential material in OLED technology due to its favorable electronic properties. Its ability to act as an n-type dopant enhances the efficiency of organic thin-film transistors.
Case Study:
A study published in the Journal of Applied Physics demonstrated that incorporating this compound into OLED structures improved the device's luminous efficiency by approximately 25% compared to devices without the dopant.
Photovoltaic Devices
Recent research indicates that this benzimidazole derivative can be used in dye-sensitized solar cells (DSSCs). Its ability to absorb visible light and facilitate electron transfer makes it a suitable candidate for improving solar cell efficiency.
Table 2: Performance Metrics of DSSCs with this compound
| Parameter | Value |
|---|---|
| Short-circuit current (Jsc) | 18.5 mA/cm² |
| Open-circuit voltage (Voc) | 0.75 V |
| Fill factor (FF) | 0.65 |
| Overall conversion efficiency (η) | 11.5% |
Chemical Reactions Analysis
Triazole Ring Reactivity
The 1,2,4-triazole core participates in electrophilic substitution and coordination reactions due to its electron-rich nitrogen atoms. Key reactions include:
a. Electrophilic Aromatic Substitution
-
Nitration : Under mixed acid (HNO₃/H₂SO₄) at 0–5°C, the triazole ring undergoes nitration at the 5-position, yielding a nitro-substituted derivative (63% yield) .
-
Halogenation : Reaction with N-chlorosuccinimide (NCS) in DMF introduces chlorine at the 3-position (58% yield) .
b. Metal Coordination
The triazole nitrogen atoms bind transition metals (e.g., Cu²⁺, Zn²⁺) to form stable complexes, as demonstrated by UV-Vis and FT-IR studies . These complexes enhance antimicrobial activity against Staphylococcus aureus (MIC: 8 µg/mL) .
Sulfanyl Group Transformations
The –S– linkage undergoes oxidation and nucleophilic substitution:
Acetamide Functionalization
The acetamide moiety participates in hydrolysis and condensation:
a. Acid/Base-Catalyzed Hydrolysis
-
Acidic (HCl, 6M, reflux) : Cleaves to 2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid (89% yield).
-
Basic (NaOH, 10%, 70°C) : Forms sodium carboxylate (94% yield).
b. Condensation with Amines
Reaction with substituted anilines (e.g., 4-nitroaniline) in the presence of DCC/DMAP produces secondary amides (55–68% yield) .
Photochemical and Thermal Stability
-
UV Irradiation (λ = 254 nm) : Degrades via C–S bond cleavage, forming pyridine and triazole fragments (HPLC-MS confirmation) .
-
Thermal Analysis (TGA) : Decomposes at 218°C (ΔH = 142 kJ/mol), releasing SO₂ and NH₃ (GC-MS data) .
Reaction Mechanism Insights
-
Triazole Nitration : Proceeds via σ-complex intermediate stabilized by the pyridine ring’s electron-withdrawing effect .
-
Sulfanyl Oxidation : Follows a radical pathway, as evidenced by ESR spectroscopy.
This compound’s multifunctional reactivity enables tailored modifications for pharmaceutical and material science applications. Experimental protocols and spec
Comparison with Similar Compounds
Comparison with Similar Benzimidazole Derivatives
Antiulcer Activity Comparisons
Benzimidazoles such as pyrimidylthiomethyl derivatives (e.g., 174 , 175 ) inhibit H⁺/K⁺-ATPase, reducing gastric acid secretion . The target compound’s dihydro structure could confer conformational stability, mimicking the proton pump inhibition seen in antiulcer drugs like omeprazole. However, its methyl groups may alter pharmacokinetics, requiring further study.
Anticancer and Antiparasitic Activity
- B-Norcholesteryl benzimidazoles (e.g., 9b, IC₅₀ = 4.7 µM) demonstrate selective cytotoxicity against cancer cells while sparing normal cells . The target compound’s phenyl and methyl groups may similarly enhance selectivity.
- In antiparasitic applications, benzimidazoles with lupinyl or dialkylaminoalkyl substituents (e.g., 98) inhibit cruzain in Chagas disease . The target compound’s lipophilic methyl groups may improve membrane penetration, a key factor in antiparasitic efficacy.
Physicochemical Properties
- This contrasts with polar derivatives like 2i (trifluoromethyl), which balance solubility and activity .
- Metabolic Stability : Methyl groups are metabolically stable compared to propylthio (albendazole) or hydroxylated substituents, possibly extending the target compound’s half-life .
Data Table: Key Comparisons of Benzimidazole Derivatives
Q & A
Q. What are the optimal synthetic routes for 1,2,3-trimethyl-2-phenyl-2,3-dihydro-1H-benzimidazole, and how can purity be validated experimentally?
Methodological Answer:
- Synthetic Optimization : Use a multi-step approach involving nucleophilic substitution and cyclization. For example, combine substituted benzimidazole precursors (e.g., 2-phenyl derivatives) with methylating agents (e.g., methyl iodide) under controlled solvent conditions (e.g., DMF or THF) and catalysis (e.g., K₂CO₃ or NaH) .
- Purity Validation :
- Melting Point Analysis : Compare experimental values with literature data (e.g., 230°C for analogous compounds) .
- Spectroscopic Techniques : Use -NMR to confirm methyl group integration (e.g., 3 methyl signals at δ 2.1–3.0 ppm) and -NMR for carbonyl/aromatic carbon assignments .
- Elemental Analysis : Ensure <0.5% deviation between calculated (C, H, N) and experimental values .
Q. How does the compound’s stability vary under different solvent conditions, and what analytical methods are recommended for monitoring degradation?
Methodological Answer:
- Stability Testing : Perform accelerated degradation studies in polar (e.g., methanol, DMSO) and non-polar solvents (e.g., hexane) at elevated temperatures (40–80°C) .
- Monitoring Tools :
Advanced Research Questions
Q. How can computational modeling (e.g., DFT or molecular docking) predict the compound’s reactivity and binding affinity in biological systems?
Methodological Answer:
- DFT Calculations : Optimize molecular geometry using Gaussian09 at the B3LYP/6-31G(d) level to analyze electron density distribution (e.g., methyl groups’ steric effects) .
- Molecular Docking : Use AutoDock Vina to simulate interactions with biological targets (e.g., cytochrome P450 enzymes). Prioritize binding poses with ΔG < −7.0 kcal/mol .
Q. What experimental strategies resolve contradictions in spectroscopic data (e.g., NMR signal splitting) for diastereomeric mixtures of this compound?
Methodological Answer:
Q. How do structural modifications (e.g., halogen substitution) impact the compound’s electronic properties and pharmacological activity?
Methodological Answer:
- SAR Studies : Synthesize analogs (e.g., 4-fluoro or 4-bromo derivatives) and compare:
Methodological Notes
- Factorial Design for Reaction Optimization : Use a 2³ factorial design to test variables: temperature (60–100°C), catalyst loading (5–10 mol%), and solvent polarity (DMF vs. THF) .
- Theoretical Validation : Cross-validate experimental data with computational models (e.g., IR frequency calculations vs. experimental FT-IR) to confirm structural assignments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
